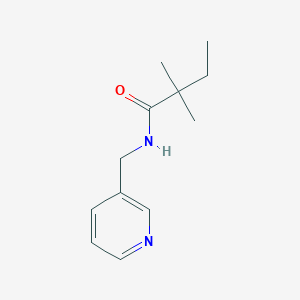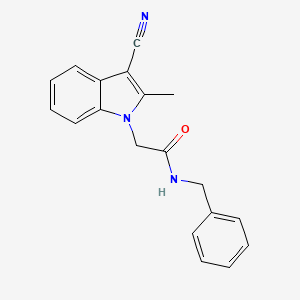
1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two 3-methyl-1H-1,2,4-triazol-5-yl groups attached to a benzene ring via thioether linkages. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Aplicaciones Científicas De Investigación
1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of triazole derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene typically involves the following steps:
Formation of 3-methyl-1H-1,2,4-triazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The 3-methyl-1H-1,2,4-triazole is then reacted with a thiol compound to form the thioether linkage.
Attachment to Benzene Ring: The final step involves the reaction of the thioether intermediate with a benzene derivative, typically under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Mecanismo De Acción
The mechanism of action of 1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene is largely dependent on its interaction with biological targets. The triazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkages may also play a role in modulating the compound’s reactivity and binding affinity. Molecular docking studies have shown that this compound can bind to various protein targets, influencing their function and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-bis((1H-1,2,4-triazol-1-yl)methyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
3,5-bis(1H-1,2,4-triazol-1-yl)pyridine: Contains a pyridine ring instead of a benzene ring.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Contains a quinoline ring and different functional groups.
Uniqueness
1,3-bis(((3-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)benzene is unique due to its specific substitution pattern and the presence of thioether linkages. This gives it distinct chemical and biological properties compared to other triazole derivatives. Its ability to form stable metal complexes and its potential biological activity make it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-methyl-3-[[3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6S2/c1-9-15-13(19-17-9)21-7-11-4-3-5-12(6-11)8-22-14-16-10(2)18-20-14/h3-6H,7-8H2,1-2H3,(H,15,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLLLJNSDVYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=CC(=CC=C2)CSC3=NNC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)
![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)
![Methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)
![2-[[3-[(2-Carboxy-5-nitrophenyl)carbamoyl]benzoyl]amino]-4-nitrobenzoic acid](/img/structure/B5513539.png)
![2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B5513545.png)
![1-methyl-3-phenyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5513546.png)


![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)


![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)
![2-{[5-(2-fluorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5513594.png)

